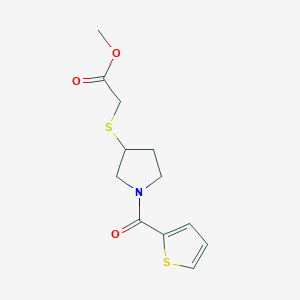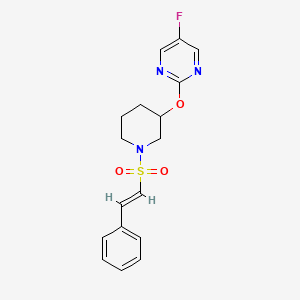
(E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a fluorine atom, a styrylsulfonyl group, and a piperidinyl group attached to a pyrimidine ring.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives can have a two-targeted action via cell walls destruction and interaction with iv-dna and dna gyrase .
Biochemical Pathways
Pyrrolo[2,3-d]pyrimidine derivatives, which this compound is a part of, have been found to have significant activity against egfr, her2, vegfr2, and cdk2 enzymes .
Pharmacokinetics
It’s known that variation of the linker group between the piperidine and the lipophilic substituent can lead to potent and orally bioavailable inhibitors of pkb .
Result of Action
It’s known that pyrrolo[2,3-d]pyrimidine derivatives can induce cell cycle arrest and apoptosis in hepg2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and bax, as well as the downregulation of bcl-2 activity .
Action Environment
It’s known that halogen substitutions, specifically chlorine and fluorine at the 2-position, can enhance the potency, selectivity, and pharmacological properties of tkis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidine core: Starting with a suitable pyrimidine precursor, such as 5-fluoropyrimidine, which can be synthesized through fluorination reactions.
Attachment of the piperidinyl group: This step involves the reaction of the pyrimidine core with a piperidine derivative under basic conditions to form the piperidinyl-substituted pyrimidine.
Introduction of the styrylsulfonyl group: The final step involves the reaction of the intermediate with a styrylsulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-fluorouracil: A well-known pyrimidine analog used in cancer treatment.
Sulfonylureas: A class of compounds used as antidiabetic agents.
Piperidine derivatives: Compounds with a piperidine ring, known for their pharmacological activities.
Uniqueness
(E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to the combination of its structural features, including the fluorine atom, styrylsulfonyl group, and piperidinyl group. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-fluoro-2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-15-11-19-17(20-12-15)24-16-7-4-9-21(13-16)25(22,23)10-8-14-5-2-1-3-6-14/h1-3,5-6,8,10-12,16H,4,7,9,13H2/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGINNKOJJUMGKH-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
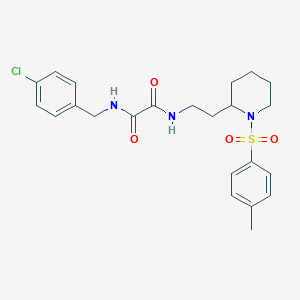

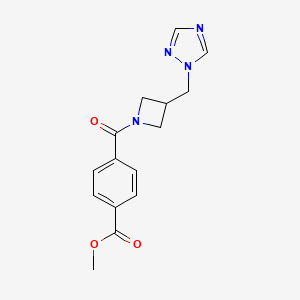

![Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2369815.png)

![2-(2-furyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2369817.png)



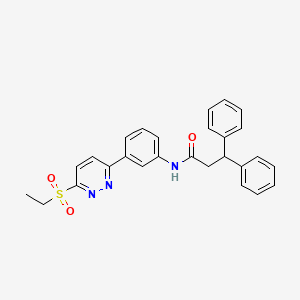
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2369823.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2369826.png)
